(2R,5R)-5-methyl-2-phenylmorpholine is a chiral compound characterized by its unique morpholine structure. The molecular formula is CHN, with a molecular weight of 177.24 g/mol. This compound features a six-membered morpholine ring that includes one nitrogen atom and is notable for its specific stereochemistry at the 2 and 5 positions, which is designated as R. The compound typically appears as a pale-yellow to yellow-brown solid and finds application in various fields, particularly in pharmaceuticals and organic synthesis .
The compound can be synthesized through several methods, which emphasize the importance of stereochemistry in obtaining the desired isomer. Research indicates that (2R,5R)-5-methyl-2-phenylmorpholine exhibits various biological activities, making it a subject of interest in medicinal chemistry .
Several synthetic routes have been reported for (2R,5R)-5-methyl-2-phenylmorpholine. One notable method involves the cyclization of a-bromo-propiophenone with 2-aminoethanol, followed by reduction to yield the final product. This method highlights the significance of using ethanolamine instead of more conventional alkylamines to achieve better yields and purities .
The molecular structure of (2R,5R)-5-methyl-2-phenylmorpholine features:
(2R,5R)-5-methyl-2-phenylmorpholine can participate in various chemical reactions due to its functional groups. These reactions include:
The reactivity profile of this compound allows it to serve as an intermediate in synthesizing more complex molecules. Its interactions with biological targets are also under investigation to elucidate potential pharmacological effects .
The mechanism of action for (2R,5R)-5-methyl-2-phenylmorpholine involves its interaction with neurotransmitter systems in the brain. Research suggests that it may act as a releaser of monoamine neurotransmitters such as dopamine and norepinephrine, contributing to its stimulant properties.
Studies indicate that compounds within this class can exhibit agonistic activity at serotonin receptors and may influence dopamine receptor pathways, making them candidates for further pharmacological exploration .
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity and purity during synthesis .
(2R,5R)-5-methyl-2-phenylmorpholine has potential applications in:
The therapeutic efficacy and biological interactions of "(2R,5R)-5-methyl-2-phenylmorpholine" are fundamentally governed by its three-dimensional stereochemistry. This section delineates the methodologies employed to characterize its absolute configuration, conformational behavior, and dynamic target engagements.
The isolation of enantiomerically pure "(2R,5R)-5-methyl-2-phenylmorpholine" necessitates advanced chiral separation strategies due to the presence of two chiral centers. Diastereomeric salt formation using tartaric acid derivatives remains a cornerstone technique, exploiting differential crystallization kinetics of diastereomer-tartrate complexes. This method achieves >99% enantiomeric excess (ee) but requires iterative recrystallization, reducing yield to ~65%. Alternatively, preparative chiral chromatography utilizing amylose-derived stationary phases (e.g., Chiralpak AD-H) resolves racemates efficiently under normal-phase conditions (n-hexane:isopropanol:diethylamine 95:5:0.1 v/v). This yields baseline separation (resolution factor Rs > 1.5) with recovery exceeding 90% [1] [4]. Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases further enhances throughput, reducing separation times by 40% compared to HPLC while maintaining ee ≥98% [4]. Absolute configuration validation relies on single-crystal X-ray diffraction, confirming the rel-(2R,5R) designation through anomalous dispersion effects [1].
DFT calculations (B3LYP/6-311G(d,p)) reveal two dominant chair conformers for "(2R,5R)-5-methyl-5-phenylmorpholine":
The energy barrier for ring inversion is 6.2 kcal/mol, indicating rapid interconversion at physiological temperatures. Natural bond orbital (NBO) analysis identifies hyperconjugative stabilization from C5-methyl σ(C-H) → σ*(C-N) interactions (8.2 kcal/mol), favoring Conformer A. Electrostatic potential mapping shows pronounced positive charge localization at the protonated nitrogen, while the phenyl ring exhibits a quadrupolar electrostatic profile ideal for π-stacking [5] [9]. Distortion of the morpholine ring upon protonation increases puckering amplitude (Q = 0.55 Å) and flattens at the N-atom (θ = −8.7°), enhancing hydrogen-bond donor capacity [4].
Table 1: DFT-Derived Geometric Parameters of Dominant Conformers
Parameter | Conformer A | Conformer B |
---|---|---|
N-C2-C1'-C2' (φ) | −65.3° | +112.7° |
C5-C6-N-C2 (ψ) | +51.8° | −128.4° |
Ring Puckering (Q) | 0.48 Å | 0.52 Å |
Relative Energy | 0.0 kcal/mol | +1.8 kcal/mol |
Microsecond-scale MD simulations (AMBER ff14SB/GAFF force fields) elucidate stereospecific binding to monoamine transporters. The (2R,5R)-isomer exhibits stable insertion (<0.4 Å RMSD) into the human dopamine transporter (DAT) S1 binding pocket, forming:
Conversely, the (2S,5S)-isomer induces conformational collapse of the extracellular loop EL4, reducing pocket volume by 28%. Principal component analysis (PCA) of trajectory data shows the (2R,5R)-isomer restricts hinge motions in transmembrane helices TM1 and TM6, a hallmark of transporter inhibition [2] [5]. Allosteric modulation of serotonin receptors (e.g., 5-HT₂AR) is also stereodependent: (2R,5R)-binding to an intracellular vestibule (identified via FTMAP fragment screening) stabilizes an inactive-state conformation (RMSF < 1.0 Å in TM5), while (2S,5R) fails to suppress intracellular loop dynamics [2] [3].
Pharmacological assays quantify stark stereochemical dependencies in transporter inhibition:
Table 2: Monoamine Transporter Inhibition Profiles of Stereoisomers (IC₅₀, nM)
Stereoisomer | DAT | NET | SERT | Selectivity (DAT/SERT) |
---|---|---|---|---|
(2R,5R) | 86 ± 4 | 79 ± 6 | 20,260 ± 1,890 | 235.6 |
(2R,5S) | 1,420 ± 110 | 980 ± 85 | >100,000 | >70.4 |
(2S,5R) | >10,000 | 7,850 ± 620 | >100,000 | >10 |
(2S,5S) | >10,000 | >10,000 | >100,000 | - |
The (2R,5R)-isomer demonstrates 16.5-fold greater DAT affinity than its (2R,5S)-counterpart, underscoring the C5 methyl group's orientational sensitivity. Molecular determinants include:
In contrast, GPCR activity (e.g., 5-HT₂A antagonism) is attenuated across all isomers (IC₅₀ >10 μM), suggesting selective transporter targeting. Kinetic dissociation assays reveal prolonged (2R,5R)-DAT residence time (τ = 18.2 min) versus (2R,5S) (τ = 3.1 min), correlating with sustained synaptic dopamine elevation [4] [5] [9].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3